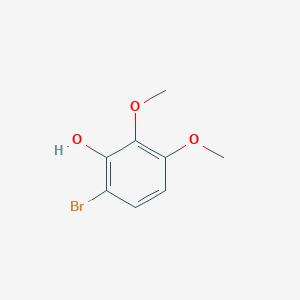

6-Bromo-2,3-dimethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFHKBHNESVSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552951 | |

| Record name | 6-Bromo-2,3-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114605-75-3 | |

| Record name | 6-Bromo-2,3-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Bromo-2,3-dimethoxyphenol: A Technical Guide for Researchers

Introduction

6-Bromo-2,3-dimethoxyphenol is a valuable substituted phenol derivative that serves as a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom ortho to the hydroxyl group and adjacent to two methoxy groups, makes it a strategic building block for introducing specific functionalities and directing further chemical transformations. This guide provides an in-depth exploration of the synthetic methodologies for obtaining this compound, with a focus on regioselectivity and practical laboratory implementation. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of different synthetic routes to empower researchers in their chemical synthesis endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily revolves around the regioselective bromination of a suitable precursor. The key challenge lies in controlling the position of the bromine atom on the aromatic ring, as the hydroxyl and methoxy groups are both activating and ortho-, para-directing. Two principal synthetic strategies are commonly considered:

-

Direct Bromination of 2,3-Dimethoxyphenol: This is the most straightforward approach, involving the direct electrophilic bromination of the commercially available or synthetically prepared 2,3-dimethoxyphenol. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity.

-

Bromination of a Precursor followed by Functional Group Transformation: This multi-step approach involves the bromination of a precursor molecule, such as 2,3-dimethoxybenzaldehyde, followed by a subsequent chemical transformation to introduce the phenolic hydroxyl group. This strategy can offer better control over regioselectivity in some cases.

This guide will focus on the direct bromination of 2,3-dimethoxyphenol, as it represents a more atom-economical and efficient route.

Core Synthesis Pathway: Electrophilic Bromination of 2,3-Dimethoxyphenol

The hydroxyl and two methoxy groups on the 2,3-dimethoxyphenol ring are all activating groups, making the aromatic ring highly susceptible to electrophilic attack. The directing effects of these substituents must be carefully considered to predict the outcome of the bromination reaction. The hydroxyl group is a strongly activating ortho-, para-director. The methoxy groups are also activating and ortho-, para-directing. In 2,3-dimethoxyphenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2 (already substituted). The positions ortho and para to the C2-methoxy group are C1 (substituted), C3 (substituted), and C6. The positions ortho and para to the C3-methoxy group are C2 (substituted), C4, and C5. The cumulative effect of these directing groups strongly favors electrophilic substitution at the C6 and C4 positions. The C6 position is sterically less hindered and is activated by both the hydroxyl and the C2-methoxy group, making it the most probable site for monosubstitution.

A common and effective method for the regioselective bromination of activated phenols is the use of N-Bromosuccinimide (NBS) as the brominating agent. NBS is a mild and selective source of electrophilic bromine, often leading to cleaner reactions and higher yields of the desired product compared to molecular bromine.

Visualizing the Reaction Workflow

An In-depth Technical Guide to 6-Bromo-2,3-dimethoxyphenol: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Bromo-2,3-dimethoxyphenol, a substituted aromatic phenol of increasing interest to researchers, scientists, and drug development professionals. We will delve into a robust synthetic pathway, detailed characterization methodologies, and explore its potential applications in medicinal chemistry, grounded in established scientific principles and field-proven insights.

Introduction: The Significance of Substituted Phenols

Substituted phenols are a cornerstone of organic synthesis and medicinal chemistry. The introduction of various functional groups onto the phenolic ring allows for the fine-tuning of electronic properties, reactivity, and biological activity. Brominated phenols, in particular, are prevalent in marine natural products and have demonstrated a wide array of biological activities. The strategic placement of a bromine atom can enhance lipophilicity, influence metabolic stability, and provide a handle for further synthetic transformations. The methoxy groups in this compound also play a critical role, modulating the electronic environment of the aromatic ring and influencing its interactions with biological targets. Guaiacol (2-methoxyphenol) derivatives, for instance, have been investigated as potent inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular diseases, highlighting the therapeutic potential of this class of compounds[1].

Synthesis of this compound: A Two-Step Approach

A direct and efficient synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,3-dimethoxybenzaldehyde. This strategy involves an initial electrophilic bromination followed by a Baeyer-Villiger oxidation.

Step 1: Electrophilic Bromination of 2,3-dimethoxybenzaldehyde

The first step is the selective bromination of 2,3-dimethoxybenzaldehyde to yield 6-bromo-2,3-dimethoxybenzaldehyde. The methoxy groups are ortho-, para-directing activators, and the position para to the 2-methoxy group is the most sterically accessible and electronically favorable for electrophilic substitution.

Reaction Scheme:

-

2,3-dimethoxybenzaldehyde reacts with N-Bromosuccinimide (NBS) in a suitable solvent like N,N-Dimethylformamide (DMF) to yield 6-bromo-2,3-dimethoxybenzaldehyde.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for avoiding over-bromination or unwanted side reactions on the activated aromatic ring.

-

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that facilitates the dissolution of the starting material and the brominating agent, promoting a homogenous reaction mixture.

Experimental Protocol:

-

Dissolve 2,3-dimethoxybenzaldehyde in DMF in a round-bottom flask.

-

Slowly add a solution of NBS in DMF to the stirred solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to obtain 6-bromo-2,3-dimethoxybenzaldehyde[2].

Step 2: Baeyer-Villiger Oxidation of 6-bromo-2,3-dimethoxybenzaldehyde

The second step involves the conversion of the synthesized aldehyde to the target phenol via a Baeyer-Villiger oxidation. This reaction utilizes a peroxy acid to insert an oxygen atom between the carbonyl carbon and the aromatic ring, followed by hydrolysis to the phenol.

Reaction Scheme:

-

6-bromo-2,3-dimethoxybenzaldehyde is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an intermediate formate ester, which is then hydrolyzed to this compound.

Causality of Experimental Choices:

-

meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a commonly used and effective reagent for Baeyer-Villiger oxidations due to its reactivity and relative stability[3][4][5].

-

Aprotic Solvent: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) to prevent unwanted side reactions with the peroxy acid.

Experimental Protocol:

-

Dissolve 6-bromo-2,3-dimethoxybenzaldehyde in DCM.

-

Add m-CPBA portion-wise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxy acid.

-

Extract the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting formate ester by chromatography.

-

Hydrolyze the ester using a mild base (e.g., sodium hydroxide in methanol) followed by acidic workup to yield this compound.

Synthetic Workflow Diagram:

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₈H₉BrO₃ |

| Molecular Weight | 233.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be a solid at room temperature |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water |

Spectroscopic Analysis

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 | d | 1H | Ar-H |

| ~ 6.8 | d | 1H | Ar-H |

| ~ 5.5-6.0 | br s | 1H | OH |

| ~ 3.9 | s | 3H | OCH ₃ |

| ~ 3.8 | s | 3H | OCH ₃ |

The aromatic protons are expected to appear as doublets due to ortho-coupling.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150-155 | C -OH |

| ~ 145-150 | C -OCH₃ |

| ~ 120-130 | Aromatic C -H |

| ~ 110-120 | C -Br |

| ~ 55-60 | OC H₃ |

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-3000 | Medium | Aliphatic C-H stretch (methoxy) |

| 1500-1600 | Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | Aryl-O stretch (C-O of phenol) |

| 1000-1100 | Strong | Alkyl-O stretch (C-O of methoxy) |

| 500-600 | Medium | C-Br stretch |

The broadness of the O-H stretch is indicative of hydrogen bonding[6][7].

3.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1 will be observed for all bromine-containing fragments[8][9].

| m/z | Interpretation |

| 232/234 | [M]⁺, Molecular ion |

| 217/219 | [M - CH₃]⁺ |

| 153 | [M - Br]⁺ |

Characterization Workflow Diagram:

Caption: Workflow for the characterization of this compound.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a valuable building block in medicinal chemistry. The guaiacol scaffold is found in numerous biologically active compounds. Specifically, derivatives of guaiacol have shown promise as inhibitors of myeloperoxidase (MPO), an enzyme implicated in the pathogenesis of atherosclerotic cardiovascular disease[1]. The presence of the bromo and additional methoxy substituents on the guaiacol core of this compound could modulate its inhibitory activity and pharmacokinetic properties.

Furthermore, brominated aromatic compounds are frequently utilized in the development of kinase inhibitors, and other targeted therapies. The bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a protein target.

Safety and Handling

As with all brominated aromatic compounds, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is an accessible and promising molecule for researchers in organic synthesis and drug discovery. The outlined synthetic route provides a clear pathway to its preparation, and the predicted characterization data will aid in its identification and quality control. Its structural similarity to known bioactive compounds, particularly in the context of cardiovascular disease, warrants further investigation into its therapeutic potential. This guide serves as a foundational resource for scientists looking to explore the chemistry and biological applications of this intriguing substituted phenol.

References

- 1. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-2,3-dimethoxyphenol

Foreword: The Structural Elucidation of a Niche Phenolic Compound

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is a foundational pillar of scientific integrity. This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2,3-dimethoxyphenol, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages high-quality data from its immediate precursor, 6-bromo-2,3-dimethoxybenzaldehyde, and established principles of spectroscopic interpretation to present a robust and scientifically grounded predictive analysis. This approach mirrors the real-world challenges faced by scientists, where deductive reasoning based on analogous structures is a critical skill.

This guide is structured to provide not just the data, but the scientific rationale behind its interpretation, empowering researchers to apply these principles to their own structural elucidation challenges.

Molecular Structure and Isomeric Context

This compound is a polysubstituted benzene ring. Understanding the electronic environment of each atom is paramount to interpreting its spectroscopic signatures. The interplay between the electron-donating methoxy groups, the electron-withdrawing bromine atom, and the acidic phenolic hydroxyl group creates a unique electronic landscape.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Our analysis will predict the ¹H and ¹³C NMR spectra of this compound based on established chemical shift theory and data from analogous compounds.

Experimental Rationale: The Choice of Deuterated Solvents

The choice of solvent for NMR analysis is critical. A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to avoid overwhelming the spectrum with signals from the solvent's protons. For phenols, the choice of solvent can also influence the chemical shift of the hydroxyl proton due to varying degrees of hydrogen bonding.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity of neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (H-5) | ~ 7.1 | d | ~ 8.5 | 1H |

| Ar-H (H-4) | ~ 6.8 | d | ~ 8.5 | 1H |

| -OH | ~ 5.5 - 6.0 | s (broad) | - | 1H |

| -OCH₃ (C2) | ~ 3.9 | s | - | 3H |

| -OCH₃ (C3) | ~ 3.8 | s | - | 3H |

Interpretation and Causality:

-

Aromatic Protons (H-4 and H-5): The two aromatic protons are situated on adjacent carbons and will therefore appear as a pair of doublets due to ortho-coupling. The electron-withdrawing effect of the bromine atom will deshield the adjacent proton (H-5), causing it to appear at a slightly higher chemical shift compared to H-4.

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can vary depending on the solvent and concentration due to hydrogen bonding. In a relatively non-polar solvent like CDCl₃, it is expected to appear as a broad singlet.

-

Methoxy Protons (-OCH₃): The two methoxy groups are in distinct chemical environments and are expected to appear as two sharp singlets. The methoxy group at C2, being ortho to the hydroxyl group, may experience a slightly different electronic environment compared to the methoxy group at C3.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments in a molecule.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (C-1) | ~ 145 |

| C-OCH₃ (C-2) | ~ 150 |

| C-OCH₃ (C-3) | ~ 140 |

| C-H (C-4) | ~ 115 |

| C-H (C-5) | ~ 125 |

| C-Br (C-6) | ~ 110 |

| -OCH₃ (C2) | ~ 61 |

| -OCH₃ (C3) | ~ 56 |

Interpretation and Causality:

-

Aromatic Carbons: The carbon atoms attached to electronegative oxygen atoms (C-1, C-2, and C-3) will be significantly deshielded and appear at higher chemical shifts. The carbon bearing the bromine atom (C-6) will also be influenced by the halogen's electronegativity and its "heavy atom effect," which can lead to a more upfield shift than might be expected based on electronegativity alone. The two carbons bearing protons (C-4 and C-5) will appear at lower chemical shifts.

-

Methoxy Carbons: The carbon atoms of the methoxy groups will appear in the typical range for such functionalities, generally between 55 and 65 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: Sample Preparation

For a solid sample like this compound, the IR spectrum can be obtained using the KBr pellet method or by dissolving the sample in a suitable solvent. The choice of method depends on the desired resolution and the potential for intermolecular interactions to affect the spectrum.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3550-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (methyl) | Medium |

| 1600-1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1250-1000 | C-O stretch (aryl ether) | Strong |

| ~1200 | C-O stretch (phenol) | Strong |

| ~600-500 | C-Br stretch | Medium-Strong |

Interpretation and Causality:

-

O-H Stretch: The most characteristic peak for a phenol is the broad absorption band corresponding to the O-H stretch, which is broadened due to hydrogen bonding.

-

C-H Stretches: The spectrum will show absorptions for both aromatic and aliphatic C-H stretches at their characteristic frequencies.

-

Aromatic C=C Stretches: A series of peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the aryl ether and phenolic groups will be present.

-

C-Br Stretch: A peak in the fingerprint region will correspond to the C-Br stretch.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Workflow: Ionization and Detection

A common method for analyzing compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The sample is first vaporized and separated by GC, then ionized by a high-energy electron beam, causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Fragmentation for this compound

| m/z | Proposed Fragment | Comments |

| 232/234 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a single bromine atom. |

| 217/219 | [M - CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. |

| 189/191 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the fragment at m/z 217/219. |

| 153 | [M - Br]⁺ | Loss of a bromine radical. |

Interpretation and Causality:

-

Molecular Ion Peak: The presence of a pair of peaks of nearly equal intensity, separated by 2 m/z units, is a definitive indicator of the presence of a single bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: The fragmentation will likely be initiated by the loss of a methyl radical from one of the methoxy groups, a common fragmentation pathway for methoxy-substituted aromatic compounds. This can be followed by the loss of a molecule of carbon monoxide. The cleavage of the C-Br bond is also a likely fragmentation pathway.

Visualizing Molecular and Experimental Logic

To further clarify the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Caption: Correlation of atoms in this compound with their predicted NMR signals.

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2,3-dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dimethoxyphenol is a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on a phenol scaffold, provides a versatile platform for the synthesis of more complex molecules. The interplay of these functional groups dictates its reactivity and potential applications, making a thorough understanding of its chemical properties essential for its effective utilization. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, reactivity, and handling of this compound, serving as a critical resource for researchers in the field.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 114605-75-3 | [1][2] |

| Molecular Formula | C₈H₉BrO₃ | [2] |

| Molecular Weight | 233.06 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a full experimental dataset is not publicly available, the expected spectral characteristics can be inferred from the analysis of related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts and coupling constants will be influenced by the electronic effects of the bromine, hydroxyl, and methoxy substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the electron-withdrawing bromine and oxygen atoms are expected to appear at lower field.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching of the methoxy and phenol groups, and C-Br stretching. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of the bromine atom, which will aid in confirming the molecular formula and structure.

Synthesis and Reactivity

Synthesis: A plausible synthetic route to this compound involves the bromination of 2,3-dimethoxyphenol. A general procedure for the bromination of a related compound, 2,3-dimethoxybenzaldehyde, using N-bromosuccinimide (NBS) in DMF has been reported, which could be adapted for the synthesis of the target molecule.[3]

Caption: Proposed synthesis of this compound.

Reactivity: The chemical behavior of this compound is governed by its three key functional groups: the phenol, the methoxy groups, and the aryl bromide.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for reactions such as the Williamson ether synthesis to introduce alkyl or aryl groups.[4]

-

Aryl Bromide: The bromine atom can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[5] This reaction is a powerful tool for the synthesis of biaryl compounds.

-

Aromatic Ring: The aromatic ring is activated by the electron-donating hydroxyl and methoxy groups, making it susceptible to further electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing substituents.

Potential Applications in Drug Discovery

The structural motif of this compound is a valuable starting point for the synthesis of a diverse range of compounds with potential biological activity. Brominated aromatic compounds are known to be present in various marine natural products with interesting pharmacological properties.[6] Furthermore, the dimethoxyphenyl moiety is a common feature in many biologically active molecules.[7] The ability to functionalize the molecule at the bromine and hydroxyl positions allows for the generation of libraries of compounds for screening in drug discovery programs.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data sheets of related compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[8] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact, the affected area should be flushed with copious amounts of water.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a reaction flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Add a suitable solvent, such as a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Representative Protocol for Williamson Ether Synthesis:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetone.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq.), to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

-

Add the desired alkyl halide (1.2 eq.) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired ether.

Conclusion

This compound is a valuable building block in organic synthesis with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its well-defined reactivity, stemming from the interplay of its phenolic, methoxy, and bromo functionalities, allows for predictable and versatile chemical transformations. This guide has provided a comprehensive overview of its known properties and offers a foundation for its further exploration and application in research and development.

References

Sources

- 1. This compound [sytracks.com]

- 2. This compound - CAS:114605-75-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. scielo.br [scielo.br]

- 4. rsc.org [rsc.org]

- 5. 2-Bromo-6-methoxyphenol, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. sciforum.net [sciforum.net]

- 8. 2-Bromo-6-methoxyphenol | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Polysubstituted Phenol

An In-depth Technical Guide to the Reactivity of 6-Bromo-2,3-dimethoxyphenol

This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: a nucleophilic phenolic hydroxyl, an aromatic ring activated by multiple electron-donating groups, and a versatile carbon-bromine bond poised for cross-coupling reactions. This guide provides an in-depth analysis of the molecule's reactivity, offering field-proven insights and detailed protocols for its application in research and development, particularly within the pharmaceutical industry.

The precise arrangement of the substituents governs the molecule's electronic and steric properties. The hydroxyl and two methoxy groups act as strong activating, ortho, para-directing groups, significantly increasing the electron density of the aromatic ring. The bromine atom, while deactivating through its inductive effect, also directs incoming electrophiles to the ortho and para positions. This complex interplay of effects makes this compound a nuanced and powerful building block for the synthesis of complex molecular architectures.

| Property | Value | Source |

| CAS Number | 114605-75-3 | [1] |

| Molecular Formula | C₈H₉BrO₃ | [2] |

| Molecular Weight | 233.06 g/mol | [3] |

| Appearance | Solid | [3] |

| Canonical SMILES | COC1=C(C(=C(C=C1)Br)O)OC | [2] |

Part 1: Synthesis of the Core Scaffold

The most direct and logical pathway to this compound involves the electrophilic bromination of the parent phenol, 2,3-dimethoxyphenol. The strong activation provided by the hydroxyl and methoxy groups facilitates this reaction under relatively mild conditions. The regioselectivity is controlled by these activating groups, which direct the incoming electrophile to the positions para to the hydroxyl group (C4) and ortho/para to the methoxy groups. Given the substitution pattern, the C6 position is sterically accessible and electronically activated, making it a favorable site for bromination.

A common and effective brominating agent for activated phenols is N-Bromosuccinimide (NBS), which provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from analogous brominations of activated aromatic systems.[4]

-

Reaction Setup: To a solution of 2,3-dimethoxyphenol (1.0 eq.) in a suitable solvent such as Dimethylformamide (DMF) or Acetonitrile, add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise at 0 °C to control the initial exotherm.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Part 2: Core Reactivity and Mechanistic Insights

The reactivity of this compound can be dissected into three key areas, each offering unique synthetic opportunities.

Caption: Key reactivity pathways of this compound.

Reactivity of the Carbon-Bromine Bond: A Gateway to Complexity

The C-Br bond is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their reliability, functional group tolerance, and broad scope.[5]

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the aromatic ring and various organoboron reagents.[6][7] This is a powerful method for constructing biaryl structures or introducing alkyl, alkenyl, or alkynyl fragments.

Causality Behind Protocol Choices:

-

Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a classic, reliable choice that is often effective for aryl bromides.[8] More advanced catalyst systems using ligands like SPhos or XPhos can offer higher turnover numbers and broader substrate scope, especially for challenging couplings.

-

Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6] An aqueous solution of Na₂CO₃ or K₂CO₃ is standard, offering a good balance of reactivity and functional group compatibility.

-

Solvent: A two-phase solvent system like Toluene/Water or Dioxane/Water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene, and an aqueous solution of 2M Na₂CO₃ (2.0-3.0 eq.).

-

Heating: Heat the biphasic mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, crucial for synthesizing anilines, which are prevalent in pharmaceuticals.[5] The reaction couples the aryl bromide with a primary or secondary amine.

Causality Behind Protocol Choices:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos, JohnPhos) are essential.[9] They promote the crucial reductive elimination step and stabilize the palladium catalyst. A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is used to generate the active Pd(0) catalyst in situ.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[10]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable biaryl phosphine ligand (2-4 mol%), and the base (NaOtBu, 1.2-1.4 eq.).

-

Addition of Reagents: Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Heating: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress.

-

Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Dry the organic phase, concentrate, and purify by column chromatography.

Reactivity of the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group is readily removed by a base, converting it into a potent oxygen nucleophile. This enables classic reactions like Williamson ether synthesis and ester formation.

-

Deprotonation: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or acetone. Add a moderate base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

-

Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 eq.) and stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Work-up and Purification: Filter off the inorganic salts and remove the solvent under reduced pressure. The residue can be purified by chromatography to yield the corresponding ether.

Reactivity of the Aromatic Ring

While the C-Br bond provides the most selective handle for functionalization, the electron-rich aromatic ring can undergo further electrophilic aromatic substitution. The combined directing effects of the -OH (strongest activator), and two -OMe groups will strongly favor substitution at the C4 and C5 positions. However, achieving high regioselectivity in the presence of the existing bromine can be challenging and may require careful selection of reagents and conditions to avoid complex product mixtures.

Part 3: Applications in Drug Development & Materials Science

Substituted bromophenols are critical building blocks in medicinal chemistry. The diaryl ether and arylamine motifs, readily accessible from this compound, are privileged structures found in numerous bioactive molecules. For example, the related compound 4-bromo-2-methoxyphenol serves as a key precursor in the synthesis of Bosutinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[11] The synthetic strategies used for Bosutinib, such as Ullmann condensation and subsequent heterocycle formation, are directly translatable to this compound, highlighting its potential for the rapid generation of novel kinase inhibitor scaffolds and other complex drug candidates.

Part 4: Safety and Handling

As a substituted bromophenol, this compound requires careful handling to minimize exposure.

-

Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]

-

Prevention:

-

Wash hands and any exposed skin thoroughly after handling.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Skin: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

References

- 6 - SAFETY DATA SHEET. (2024-03-31). [No Source Provided]

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. URL: [Link]

-

This compound (C8H9BrO3). PubChem. URL: [Link]

-

Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde. PrepChem.com. URL: [Link]

-

First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Semantic Scholar. URL: [Link]

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [No Source Provided]

-

Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. (2025-04-01). Preprints.org. URL: [Link]

-

Buchwald–Hartwig amination. Wikipedia. URL: [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. URL: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. URL: [Link]

-

Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021-09-29). Royal Society of Chemistry. URL: [Link]

- Method for synthesizing 2,6-dimethoxyphenol. Google Patents.

-

2-Bromo-6-methoxyphenol. PubChem. URL: [Link]

- A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. Google Patents.

-

2,3-Dimethoxyphenol. PubChem. URL: [Link]

-

Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. (2025-08-07). ResearchGate. URL: [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. URL: [Link]

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC, NIH. URL: [Link]

- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [No Source Provided]

-

Visible light photoactivation of 6-bromo-2-naphthol for the photoacid-catalyzed acetalization of carbonyls. (2022-07-25). Royal Society of Chemistry. URL: [Link]

-

Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. NIH. URL: [Link]

Sources

- 1. This compound - CAS:114605-75-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. PubChemLite - this compound (C8H9BrO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound [sytracks.com]

- 4. scielo.br [scielo.br]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 9. rsc.org [rsc.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Bromo-6-methoxyphenol | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-dimethoxyphenol

This guide provides a comprehensive overview of the synthesis of 6-Bromo-2,3-dimethoxyphenol, a key intermediate in the development of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic selection of starting materials, a detailed experimental protocol, and the mechanistic principles that govern the synthesis.

Introduction

This compound is a substituted phenol derivative with significant applications in medicinal chemistry. Its structure, featuring a bromine atom and two methoxy groups on the phenolic ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The precise positioning of these functional groups is crucial for the desired biological efficacy of the final compounds. This guide focuses on a reliable and efficient method for the preparation of this important intermediate, starting from the commercially available 2,3-dimethoxyphenol.

Selection of the Optimal Starting Material

The most logical and efficient starting material for the synthesis of this compound is 2,3-dimethoxyphenol . This selection is based on the following key considerations:

-

Direct Synthetic Route: The target molecule can be obtained from 2,3-dimethoxyphenol in a single synthetic step—electrophilic bromination. This direct approach minimizes reaction steps, reducing overall synthesis time and potential for yield loss.

-

Commercial Availability: 2,3-dimethoxyphenol is readily available from various chemical suppliers, ensuring a consistent and reliable source for research and development purposes[1].

-

Favorable Electronic Properties: The hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring are strong activating groups in electrophilic aromatic substitution reactions. This inherent reactivity facilitates the introduction of the bromine atom onto the ring under relatively mild conditions.

The Core Synthesis: Electrophilic Bromination

The key transformation in this synthesis is the regioselective bromination of the 2,3-dimethoxyphenol ring. This is an example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry.

Mechanistic Rationale and Regioselectivity

The hydroxyl and methoxy groups are ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. This increases the nucleophilicity of the ring, particularly at the positions ortho and para to these groups, making them more susceptible to attack by an electrophile (in this case, a bromine cation or its equivalent).

In 2,3-dimethoxyphenol, the positions are influenced by three activating groups: the hydroxyl group at C1, and the methoxy groups at C2 and C3. The positions ortho and para to the powerful hydroxyl group (C2, C4, C6) and the methoxy groups are all activated. However, the C6 position is sterically the most accessible and is strongly activated by both the hydroxyl group (para) and the C2-methoxy group (ortho). The C4 position is activated by the hydroxyl group (ortho) and the C3-methoxy group (para). The C5 position is less activated. Therefore, bromination is expected to occur preferentially at the C6 or C4 positions. The formation of this compound as the major product is a result of the combined directing effects of the substituents and steric accessibility.

For this synthesis, N-Bromosuccinimide (NBS) is the recommended brominating agent. NBS is a convenient and safer alternative to liquid bromine, and it provides a source of electrophilic bromine. The reaction is typically carried out in a polar solvent, such as methanol.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted phenols and related compounds.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,3-Dimethoxyphenol | ≥98% | Commercially available |

| N-Bromosuccinimide (NBS) | Reagent grade | Commercially available |

| Methanol (MeOH) | Anhydrous | Commercially available |

| Ethyl acetate (EtOAc) | ACS grade | Commercially available |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine (saturated aq. NaCl) | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially available | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially available |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxyphenol (1.0 equivalent) in anhydrous methanol (approximately 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of NBS: Slowly add N-Bromosuccinimide (1.05 equivalents) to the stirred solution in portions over 10-15 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the reaction rate and minimize the formation of byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 30-60 minutes.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (typically 6.5-7.5 ppm). The methoxy groups will show singlets around 3.8-4.0 ppm. The phenolic proton will appear as a broad singlet. |

| ¹³C NMR | The spectrum will show eight distinct carbon signals corresponding to the aromatic carbons, the two methoxy carbons. |

| IR Spectroscopy | Characteristic peaks for the O-H stretch of the phenol (broad, ~3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-O stretching of the phenol and methoxy groups. A C-Br stretching frequency may also be observed in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2,3-Dimethoxyphenol: May cause skin, eye, and respiratory irritation[3][4].

-

N-Bromosuccinimide (NBS): Is a corrosive solid and a strong oxidizing agent. It can cause severe skin burns and eye damage. It is also a lachrymator. Avoid inhalation of dust and contact with skin and eyes[5][6][7][8][9].

-

Methanol: Is flammable and toxic. Avoid inhalation and contact with skin.

-

Ethyl Acetate: Is a flammable liquid.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 2,3-dimethoxyphenol via electrophilic bromination with N-Bromosuccinimide is a reliable and efficient method. A thorough understanding of the underlying reaction mechanism, particularly the directing effects of the activating groups, is crucial for achieving the desired regioselectivity. By following the detailed experimental protocol and adhering to strict safety measures, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development.

References

- 1. 2,3-Dimethoxyphenol, 98% 2 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. 2,3-Dimethoxyphenol | C8H10O3 | CID 78828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dimethoxyphenol(5150-42-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. chemscience.com [chemscience.com]

An In-depth Technical Guide to 6-Bromo-2,3-dimethoxyphenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dimethoxyphenol is a halogenated phenol derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern—a bromine atom ortho to the hydroxyl group and adjacent to two methoxy groups—provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and safety protocols, tailored for professionals in research and drug development. The strategic placement of its functional groups makes it an important intermediate in the creation of novel compounds, particularly in the exploration of bioactive molecules and natural product analogues.[1]

Core Properties and Identification

Accurate identification and understanding of the physicochemical properties of a starting material are foundational to its successful application in synthesis and research.

Chemical Identity

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

-

Molecular Formula: C₈H₉BrO₃[3]

-

Synonyms: Phenol, 6-bromo-2,3-dimethoxy-

Caption: Chemical structure of this compound.

Physicochemical Data

The properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Molecular Weight | 233.06 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95-97% | [2][3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Note: Properties like melting point, boiling point, and density are not consistently reported across public sources, indicating the need for in-house verification upon receipt of the material.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for troubleshooting impurities or for custom synthesis needs. A common synthetic route involves the regioselective bromination of a precursor, 2,3-dimethoxyphenol.

Synthetic Pathway: Electrophilic Bromination

The synthesis of related compounds, such as 6-bromo-2,3-dimethoxybenzaldehyde, is achieved through the bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF).[4] This suggests a similar electrophilic aromatic substitution pathway would be effective for the synthesis of this compound from 2,3-dimethoxyphenol. The hydroxyl and methoxy groups are activating, ortho-, para-directing groups. The steric hindrance from the adjacent methoxy groups likely directs the incoming electrophile (Br+) to the less hindered position ortho to the hydroxyl group.

Caption: Generalized workflow for the synthesis and purification.

Experimental Protocol (Hypothetical, based on similar reactions)

This protocol is adapted from the synthesis of a structurally similar compound and should be optimized and validated.[4]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,3-dimethoxyphenol (1 equivalent) in anhydrous DMF.

-

Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.1 to 1.5 equivalents) in DMF. Add this solution dropwise to the phenol solution over 30 minutes at room temperature. Causality: Dropwise addition controls the reaction rate and temperature, preventing potential side reactions and over-bromination.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight). Self-Validation: TLC provides a direct visual confirmation that the starting material is converting to a new, more polar (typically) product.

-

Work-up: Pour the reaction mixture into a beaker containing ice and water. This will precipitate the organic product while the DMF and succinimide by-product remain in the aqueous phase.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to achieve high purity. Self-Validation: The purity of the final compound should be confirmed by melting point analysis and analytical techniques like NMR.

Analytical Characterization

Confirming the structure and purity of this compound is essential. While a full dataset for this specific molecule is not publicly available, expected spectral characteristics can be inferred from similar structures.[5][6]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methoxy groups. The aromatic protons will likely appear as doublets in the 6.5-7.5 ppm region, with coupling constants characteristic of ortho-protons. The hydroxyl proton will be a broad singlet, and the two methoxy groups will appear as sharp singlets around 3.8-4.0 ppm.

-

¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals. The carbons attached to the oxygen and bromine atoms will have characteristic chemical shifts. For example, carbons attached to oxygen atoms typically appear in the 140-160 ppm range, while the carbon attached to bromine will be shifted upfield compared to its unsubstituted counterpart.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) should correspond to the molecular weight of 233.06 g/mol .

-

Infrared (IR) Spectroscopy: Key signals would include a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches for the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C aromatic stretches (around 1450-1600 cm⁻¹), and C-O stretches for the phenol and ether groups (around 1000-1300 cm⁻¹).

Applications in Research and Drug Development

The utility of this compound lies in its potential as a versatile intermediate. The bromine atom is particularly useful, as it can be readily functionalized through various cross-coupling reactions.

-

Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

-

Precursor to Bioactive Molecules: Brominated phenols and methoxy-substituted aromatic rings are common motifs in a wide range of biologically active natural products and synthetic compounds.[1] These structures are found in compounds with activities ranging from antibacterial and antifungal to antitumor.[4] For instance, related brominated stilbene derivatives have been investigated as promising anticancer agents.[7]

-

Fragment-Based Drug Discovery: As a substituted phenol, it can be used in fragment-based screening to identify new binding motifs for protein targets. The methoxy and bromo substituents provide specific steric and electronic properties that can be explored for optimizing ligand-protein interactions.

Safety and Handling

As with all brominated organic compounds, proper safety precautions are mandatory. Information is often derived from Safety Data Sheets (SDS) for structurally similar compounds.[8][9][10][11]

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10][12]

-

Personal Protective Equipment (PPE):

-

Handling:

-

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[9][11]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8][9][11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][9]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][11]

References

-

SyTracks. This compound.

-

Sunway Pharm Ltd. This compound - CAS:114605-75-3.

-

Biosynth. 6-Bromo-2,3-dimethoxybenzaldehyde | 53811-50-0.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Tokyo Chemical Industry. SAFETY DATA SHEET.

-

SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

-

PrepChem.com. Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde.

-

Chemsrc. 6-BROMO-2,3-DIMETHOXY-BENZALDEHYDE | CAS#:53811-50-0.

-

Semantic Scholar. First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols.

-

Fisher Scientific. SAFETY DATA SHEET.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION.

-

BLD Pharm. 114605-75-3|this compound.

-

Beilstein Journals. Supplementary Information.

-

The Royal Society of Chemistry. Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage.

-

Sigma-Aldrich. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 98 20035-41-0.

-

The Royal Society of Chemistry. Electronic Supplementary Information.

-

ChemicalBook. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR spectrum.

-

PubChem. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846.

-

PubChem. 2,3-Dimethoxyphenol | C8H10O3 | CID 78828.

-

NIH. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds....

-

MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents.

-

Chemsrc. 6-Bromo-2,3-dimethoxybenzoic acid | CAS#:60555-93-3.

-

Wikipedia. 2C-B.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound [sytracks.com]

- 3. This compound - CAS:114605-75-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. scielo.br [scielo.br]

- 5. 114605-75-3|this compound|BLD Pharm [bldpharm.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents [mdpi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.ie [fishersci.ie]

6-Bromo-2,3-dimethoxyphenol: A Core Component for Specialized Chemical Synthesis

Introduction: Unveiling a Versatile Brominated Phenol

6-Bromo-2,3-dimethoxyphenol is a halogenated aromatic compound belonging to the class of brominated methoxyphenols. Its structure, featuring a phenol with two adjacent methoxy groups and a bromine atom, makes it a valuable and reactive intermediate in organic synthesis. The interplay of the electron-donating hydroxyl and methoxy groups with the electron-withdrawing bromine atom on the aromatic ring imparts a unique chemical reactivity profile, opening avenues for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive literature review of this compound, detailing its synthesis, physicochemical properties, and its emerging applications in medicinal chemistry and materials science. For researchers and professionals in drug development, understanding the characteristics and potential of this compound is crucial for designing novel synthetic pathways and creating innovative molecular entities. The brominated methoxyphenyl moiety is a recurring motif in a variety of biologically active natural products, including those with antibacterial, antifungal, and antitumor properties, underscoring the potential of this compound as a key building block in the development of new therapeutic agents.

Strategic Synthesis of this compound

The primary route to this compound involves the electrophilic bromination of the precursor, 2,3-dimethoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing activators, making the aromatic ring susceptible to electrophilic attack. The position of bromination is dictated by the directing effects of these substituents.

A highly effective and commonly employed method for the selective bromination of activated aromatic rings is the use of N-bromosuccinimide (NBS). This reagent is favored for its ability to provide a low, steady concentration of bromine, which helps to minimize over-bromination and side reactions. The synthesis of the closely related 6-bromo-2,3-dimethoxybenzaldehyde from 2,3-dimethoxybenzaldehyde using NBS in dimethylformamide (DMF) provides a strong precedent for this approach.

Below is a detailed, step-by-step methodology for the synthesis of this compound based on this established chemistry.

Experimental Protocol: Synthesis via Electrophilic Bromination

Materials:

-

2,3-dimethoxyphenol

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,3-dimethoxyphenol (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in anhydrous DMF.

-

Add the NBS solution dropwise to the stirred solution of 2,3-dimethoxyphenol over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by pouring the mixture into a separatory funnel containing water and dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any unreacted bromine), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in further synthetic applications. Below is a summary of its key physicochemical properties and expected spectroscopic data, based on its chemical structure and data from closely related compounds.

| Property | Value |

| CAS Number | 114605-75-3 |

| Molecular Formula | C₈H₉BrO₃ |

| Molecular Weight | 233.06 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Predicted XlogP | 2.2 |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The two aromatic protons will likely appear as doublets in the aromatic region (δ 6.5-7.5 ppm), with their coupling constant indicating their relative positions. The two methoxy groups will each give a singlet at around δ 3.8-4.0 ppm. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon bearing the bromine atom will be shifted to a lower field, while the carbons attached to the oxygen atoms will be at a higher field. The two methoxy carbons will appear at around δ 55-65 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. Predicted mass-to-charge ratios for common adducts are available in public databases.[1]

Reactivity and Synthetic Potential

The chemical reactivity of this compound is governed by the functional groups present on the aromatic ring.

-

The Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation reactions to introduce a variety of functional groups.

-

The Bromine Atom: The carbon-bromine bond can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity.

-

The Aromatic Ring: The electron-rich nature of the aromatic ring, despite the presence of the bromine atom, makes it susceptible to further electrophilic substitution, although the position of substitution will be directed by the existing substituents.

Applications in Drug Discovery and Organic Synthesis

While specific applications of this compound are not extensively documented in the scientific literature, its structural motifs are present in numerous biologically active compounds and it serves as a valuable intermediate in the synthesis of complex molecules.

Intermediate for Bioactive Molecules

The brominated dimethoxyphenyl core is a key feature in many natural products and synthetic compounds with interesting pharmacological properties. For instance, derivatives of brominated phenols have been investigated for their potential as anticancer and antimicrobial agents. The ability to functionalize both the hydroxyl group and the bromine atom of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

A notable application of a related compound, 2,6-dimethoxy-3-bromo-4-methylphenol, is as an intermediate in the synthesis of Coenzyme Q-10, a vital component in cellular energy production. This highlights the utility of such brominated phenols in the synthesis of complex, biologically important molecules.

Building Block in Organic Synthesis

Beyond medicinal chemistry, this compound is a versatile building block for organic synthesis. Its ability to undergo cross-coupling reactions makes it a valuable precursor for the synthesis of substituted biaryls, which are important structures in materials science and catalysis. The phenolic hydroxyl group can also be used to attach the molecule to solid supports for use in combinatorial chemistry or as a ligand for metal catalysts.

Conclusion

This compound is a multifaceted synthetic intermediate with significant potential in both medicinal chemistry and broader organic synthesis. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an attractive tool for researchers. While direct applications are still emerging, the prevalence of its structural motifs in biologically active compounds suggests a promising future for this compound in the development of novel therapeutics and functional materials. Further exploration of the reactivity and applications of this compound is warranted and is likely to uncover new and exciting opportunities in chemical synthesis.

References

- PubChemLite. This compound (C8H9BrO3).

-

Menzek, A., Şahin, E., & Göksu, S. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. ARKIVOC, 2009(xiv), 75-87. Available from: [Link]

-

SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(8), 1645-1655. Available from: [Link]

- Google Patents. (2017). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. CN106866835A.

Sources